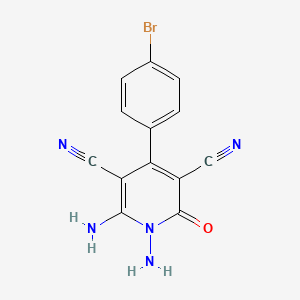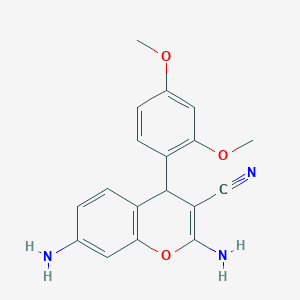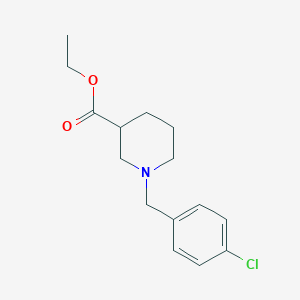
ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate
概述
描述
Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential use in the treatment of addiction and other psychiatric disorders. The compound was first synthesized in the 1970s, but it was not until recently that its potential therapeutic benefits were discovered.
作用机制
The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is not fully understood, but it is believed to involve the inhibition of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme has been shown to have therapeutic benefits in a variety of psychiatric disorders. ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is a selective inhibitor of HDAC2, which is believed to be the primary target for its therapeutic effects.
生化和生理效应
Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been shown to have a number of biochemical and physiological effects that are relevant to its potential therapeutic use. In preclinical studies, the compound has been shown to reduce the expression of genes that are involved in drug addiction and to increase the expression of genes that are involved in learning and memory. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine, in the brain. In clinical studies, ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been shown to reduce drug cravings and to improve mood and cognitive function in patients with addiction and other psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 for lab experiments is its selectivity for HDAC2. This makes it a useful tool for studying the role of this enzyme in psychiatric disorders. However, one limitation of the compound is its relatively low potency, which means that high doses are required to achieve therapeutic effects. This can make it difficult to use in certain types of experiments.
未来方向
There are several future directions for research on ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109. One area of interest is the development of more potent and selective HDAC inhibitors that could be used for therapeutic purposes. Another area of interest is the use of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is a promising compound that has been studied extensively for its potential use in the treatment of addiction and other psychiatric disorders. Its mechanism of action involves the inhibition of HDAC2, and it has been shown to have a number of biochemical and physiological effects that are relevant to its therapeutic use. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for these disorders.
科学研究应用
Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been studied extensively for its potential use in the treatment of addiction and other psychiatric disorders. In particular, the compound has been shown to be effective in reducing cravings for cocaine and other drugs of abuse. It has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders. The compound has been tested in both preclinical and clinical studies, and the results have been promising.
属性
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-4-3-9-17(11-13)10-12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEMTLQFPAALIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-chlorobenzyl)piperidine-3-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

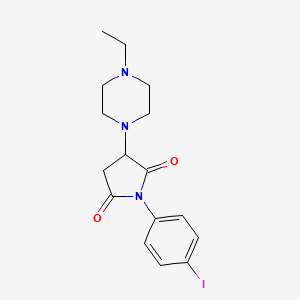
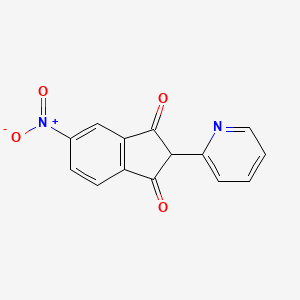
![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)
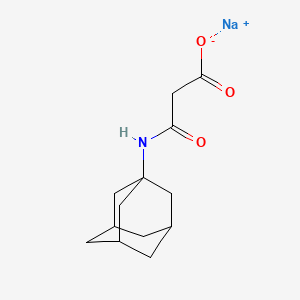
![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)
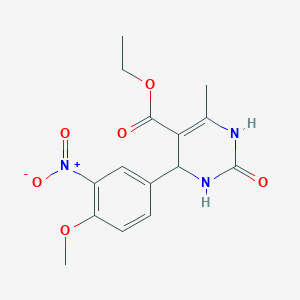
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)
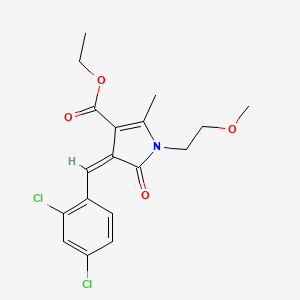
![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)
